Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate
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Overview
Description
Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate is a complex organic compound with the molecular formula C({11})H({19})NO(_{5})S. It is characterized by a spirocyclic structure that includes oxygen, sulfur, and nitrogen atoms, making it a versatile molecule in synthetic chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a thioamide under acidic conditions.
Oxidation: The sulfur atom in the spirocyclic core is oxidized to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Esterification: The carboxylate group is introduced through esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and oxidation steps, ensuring higher yields and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a thioether under mild conditions using reagents like lithium aluminum hydride (LiAlH(_4)).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH(_4), sodium borohydride (NaBH(_4)).
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Amides, esters with different alkyl groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure is valuable in the design of novel compounds with potential pharmaceutical applications.
Biology and Medicine
The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or as a scaffold for drug design. Its ability to interact with various biological targets through its sulfur and nitrogen atoms is of significant interest .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science. Its stability and reactivity profile make it suitable for various applications, including as a precursor in polymer synthesis.
Mechanism of Action
The mechanism by which tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate exerts its effects depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The sulfur and nitrogen atoms in the spirocyclic core can form hydrogen bonds or coordinate with metal ions, influencing the compound’s interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxa-7-thia-8-azaspiro[3.5]nonane-8-carboxylate: Lacks the dioxo functionality, making it less reactive in oxidation reactions.
Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-sulfonate: Contains a sulfonate group instead of a carboxylate, altering its solubility and reactivity.
Uniqueness
Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate is unique due to its combination of a spirocyclic structure with multiple functional groups, including a sulfone and an ester. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
tert-butyl 7,7-dioxo-6-oxa-7λ6-thia-8-azaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5S/c1-10(2,3)17-9(13)12-7-11(5-4-6-11)8-16-18(12,14)15/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTBLTUQDKZYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)COS1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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